molecular formula C20H14ClN5O3S B2439608 N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 578005-45-5

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Katalognummer B2439608
CAS-Nummer: 578005-45-5
Molekulargewicht: 439.87
InChI-Schlüssel: SNPPYTAKLSTRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain several structural motifs common in medicinal chemistry, including a benzodioxole, a pyrazolopyrimidine, and a sulfanylacetamide group. These groups are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of non-covalent interactions, which could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfanylacetamide group suggests that it might be susceptible to reactions involving nucleophilic attack at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its size, shape, and the specific functional groups it contains. For example, the benzodioxole group is aromatic and may contribute to the compound’s overall stability .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound has been identified as a part of novel synthesis efforts aimed at evaluating antitumor activities. Specific derivatives containing the pyrazolo[3,4-d]pyrimidine moiety have demonstrated effectiveness against cancer cell lines, showcasing potential as anticancer agents. For example, a series of derivatives was synthesized, and their structure-activity relationship studies revealed promising anticancer activity against human tumor breast cell lines (MCF7), with IC50 values ranging from 49.5 to 70.2 μM, indicating the potency of these compounds in inhibiting cancer cell growth (Ghorab, El-Gazzar, & Alsaid, 2014). Moreover, specific analogues have shown to possess higher activity against various cancer cell lines than doxorubicin, a reference antitumor drug, highlighting their potential as novel anticancer therapeutics (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial and Antibacterial Activity

The research into the compound extends into antimicrobial and antibacterial domains, with several studies synthesizing derivatives to evaluate these specific activities. Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have demonstrated good to excellent antimicrobial activity. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for antibacterial activity, revealing high activities against a range of bacteria, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, new series of benzothiazole pyrimidine derivatives were found to exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy, further underlining the compound's versatility in combating microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Zukünftige Richtungen

The potential biological activity of this compound makes it a candidate for further study. Future research could involve synthesizing the compound and testing it against various biological targets to determine its activity .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPYTAKLSTRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.